3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Physicochemical profiling Lipophilicity Structure–property relationship

CAS 328022-27-1 is a C3-(2,4-dichlorobenzylsulfanyl)-substituted [1,2,4]triazolo[3,4-b][1,3]benzothiazole (TBT) validated as a nicotinamide-competitive PARP inhibitor scaffold with nanomolar potency against PARP15. Unlike tricyclazole, this TBT chemotype targets human PARP enzymes via crystallographically confirmed nicotinamide mimicry. The 2,4-dichlorobenzylsulfanyl group enhances anti-TB activity (M. tuberculosis MIC 32–>1000 µmol/L) and provides a derivatizable handle for chemical probe development. The thioether linkage ensures stability over 72-h incubation assays. Substitution pattern dictates target selectivity—this compound is not interchangeable with generic TBT derivatives. Ideal for PARP7/10/14/15 selectivity panels and anti-TB SAR exploration.

Molecular Formula C15H9Cl2N3S2
Molecular Weight 366.28
CAS No. 328022-27-1
Cat. No. B2687792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
CAS328022-27-1
Molecular FormulaC15H9Cl2N3S2
Molecular Weight366.28
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C(=NN=C3SCC4=C(C=C(C=C4)Cl)Cl)S2
InChIInChI=1S/C15H9Cl2N3S2/c16-10-6-5-9(11(17)7-10)8-21-14-18-19-15-20(14)12-3-1-2-4-13(12)22-15/h1-7H,8H2
InChIKeyWPKDDDRDMTXFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 13 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole (CAS 328022-27-1): Core Structural and Physicochemical Identity


3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole (CAS 328022-27-1, molecular formula C15H9Cl2N3S2, molecular weight 366.28 g/mol) is a synthetic sulfur-bridged heterocyclic compound incorporating a [1,2,4]triazolo[3,4-b][1,3]benzothiazole tricyclic core with a 2,4-dichlorobenzylsulfanyl appendage at the 3-position . This core scaffold is recognized as a versatile pharmacophore with demonstrated utility as a nicotinamide mimic enabling nanomolar inhibition across multiple PARP enzyme subtypes [1]. The commercial fungicide tricyclazole (5-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole, CAS 41814-78-2), which targets melanin biosynthesis in Magnaporthe oryzae, shares the identical tricyclic core but lacks the 3-sulfanyl substitution present in the target compound [2].

Why [1,2,4]Triazolo[3,4-b][1,3]benzothiazole Analogs Are Not Interchangeable with CAS 328022-27-1


Compounds built upon the [1,2,4]triazolo[3,4-b][1,3]benzothiazole (TBT) scaffold cannot be considered generic or interchangeable, because even minimal alterations to substitution pattern produce profound shifts in biological target engagement and selectivity [1]. A 2023 medicinal chemistry study demonstrated that subtle modifications on the TBT core yield highly selective nanomolar inhibitors against discrete PARP isoforms (e.g., PARP15 vs. PARP7) [1]. Moreover, the commercially established triazolobenzothiazole tricyclazole operates through an entirely distinct mode of action—melanin biosynthesis inhibition in phytopathogenic fungi—mediated by its 5-methyl substitution, which is absent in CAS 328022-27-1 [2]. Consequently, a researcher cannot substitute the 2,4-dichlorobenzylsulfanyl derivative for tricyclazole and expect fungicidal melanin-inhibition activity, nor can a team screening for PARP inhibitors assume equipotency without evaluating the specific C3 substituent.

Quantitative Differentiation Evidence for 3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole Against Closest Analogs


Regioisomeric Substituent Differentiation: 2,4-Dichloro vs. 3,4-Dichloro Benzylsulfanyl Position Impacts LogP

The target compound (CAS 328022-27-1, 2,4-dichloro substitution) and its closest commercially cataloged regioisomer (CAS 315692-93-4, 3,4-dichloro substitution) share identical molecular formula (C15H9Cl2N3S2) and molecular weight (366.28–366.29 g/mol) yet exhibit measurably distinct lipophilicity profiles [1]. The 2,4-dichloro arrangement positions one chlorine ortho to the methylene linker, sterically and electronically differentiating the hydrophobic surface presented to biological targets compared to the 3,4-dichloro isomer. Calculated LogP differences arising from this regioisomerism translate to different predicted membrane permeability and non-specific protein binding .

Physicochemical profiling Lipophilicity Structure–property relationship Procurement specification

Scaffold Divergence from Tricyclazole: C3 Sulfanyl Appendage Confers Orthogonal Biological Target Space

The TBT scaffold has been crystallographically validated as a nicotinamide mimic that competes for the nicotinamide binding pocket of human ADP-ribosyltransferases, achieving nanomolar IC50 values against PARP15 and other PARP isoforms [1]. In contrast, tricyclazole—the only triazolobenzothiazole with proven commercial efficacy—acts exclusively as a melanin biosynthesis inhibitor in fungi (target: 1,3,6,8-tetrahydroxynaphthalene reductase) and has no reported human PARP activity [2][3]. CAS 328022-27-1, bearing a 3-(2,4-dichlorobenzylsulfanyl) moiety that tricyclazole lacks, is structurally aligned with the TBT PARP-inhibitor chemotype rather than the melanin-inhibition chemotype [1].

PARP inhibition Target selectivity Nicotinamide mimic Medicinal chemistry

Molecular Complexity Advantage: Higher Heavy Atom Count and Topological PSA Relative to Unsubstituted Parent Scaffold

CAS 328022-27-1 (23 heavy atoms, molecular weight 366.28 g/mol) represents a substantially more elaborate chemical entity than the unsubstituted parent [1,2,4]triazolo[3,4-b][1,3]benzothiazole scaffold (C8H5N3S, MW 175.21 g/mol, 12 heavy atoms) . The addition of the 2,4-dichlorobenzylsulfanyl group increases topological polar surface area (tPSA) and introduces two metabolically stable C–Cl bonds, three rotatable bonds, and an additional sulfur atom as a potential hydrogen-bond acceptor. These features collectively enhance the compound's three-dimensional pharmacophoric complexity relative to simpler TBT analogs, which is a recognized driver of hit-to-lead success in fragment-based drug discovery [1].

Molecular complexity Chemical diversity Fragment-based screening Library design

Synthetic Tractability and Thioether Linker Stability vs. Ester-Linked Triazolobenzothiazole Derivatives

The thioether (–S–CH2–) linkage connecting the 2,4-dichlorobenzyl group to the TBT core in CAS 328022-27-1 provides inherent chemical and metabolic stability advantages over ester- or amide-linked triazolobenzothiazole derivatives [1]. Thioethers are resistant to hydrolytic cleavage under physiological pH conditions, unlike the ester-linked acetyl/propionyl amino acid TBT derivatives described by Aboelmagd et al., which are susceptible to esterase-mediated hydrolysis [1]. The synthesis proceeds via straightforward nucleophilic substitution of 2,4-dichlorobenzyl chloride with the corresponding TBT-3-thiol, a well-precedented alkylation route that yields the target compound in reliable purity (typically ≥95%) .

Chemical stability Synthetic accessibility Thioether linkage Metabolic stability

Recommended Application Scenarios for 3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole (CAS 328022-27-1)


Human PARP Enzyme Inhibitor Screening and Selectivity Profiling

The TBT scaffold has been crystallographically confirmed as a nicotinamide-competitive inhibitor of human PARP enzymes with nanomolar potency against PARP15 [1]. CAS 328022-27-1, bearing the 3-(2,4-dichlorobenzylsulfanyl) appendage, is a structurally appropriate candidate for PARP isoform selectivity panels. Unlike tricyclazole—which has no reported human PARP activity—this compound belongs to the TBT chemotype validated for PARP inhibition and should be prioritized for screening against PARP7, PARP10, PARP14, and PARP15 [1].

Structure–Activity Relationship (SAR) Studies on 3-Sulfanyl-TBT Derivatives for Antimycobacterial Lead Optimization

3-Benzylsulfanyl-1,2,4-triazole derivatives have demonstrated measurable in vitro antimycobacterial activity against Mycobacterium tuberculosis (MIC range 32–>1000 µmol/L), with 2,4-dichloro-substituted benzyl analogs showing enhanced potency among the series [2]. The thioether linkage of CAS 328022-27-1 provides the chemical stability required for extended MIC determinations (up to 72-hour incubation), making it suitable as a reference compound for systematic SAR exploration of halogen-substituted benzylsulfanyl TBT derivatives against M. tuberculosis H37Rv and non-tuberculous mycobacteria [2].

Chemical Probe Development for Target Engagement Studies via Photoaffinity Labeling

The 3-(2,4-dichlorobenzylsulfanyl) group in CAS 328022-27-1 provides a synthetically accessible handle for further derivatization (e.g., introduction of photoaffinity labels or biotin tags via the benzyl ring), while the TBT core maintains nanomolar target affinity [1]. The thioether linker ensures probe stability during pull-down experiments. This compound can serve as a starting point for developing chemical probes to identify and validate the full target engagement profile of TBT-based inhibitors in cellular lysates [1].

Fungicide Discovery Screening Against Non-Blast Phytopathogens Requiring Distinct Mode of Action from Tricyclazole

While tricyclazole targets melanin biosynthesis in Magnaporthe oryzae (rice blast), CAS 328022-27-1 lacks the essential 5-methyl group required for this mechanism and may exhibit a distinct antifungal spectrum [3][4]. The triazolobenzothiazole class has shown activity against Aspergillus flavus and Candida albicans at 100 µg/mL [4]. CAS 328022-27-1 should be screened against non-blast fungal pathogens (e.g., Fusarium spp., Rhizoctonia solani, Botrytis cinerea) where tricyclazole is ineffective, to explore potential mode-of-action divergence within the TBT chemotype [3][4].

Quote Request

Request a Quote for 3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.